Computed Lipophilicity (XLogP3) Head‑to‑Head: Unsaturated vs. Saturated C21 Oxazole‑4,4‑dimethanol
The unsaturated target compound exhibits a computed XLogP3 of 7.9, 1.0 log unit lower than the saturated analogue 2‑henicosyl‑(5H)‑oxazole‑4,4‑dimethanol (XLogP3 = 8.9), indicating a roughly 10‑fold reduction in predicted lipophilicity attributable to the mid‑chain (E)‑double bond [REFS-1, REFS-2]. This difference is significant for applications where precise control over hydrophobic partitioning, membrane permeation, or aqueous self‑assembly is required; the unsaturated compound provides a distinct physicochemical profile relative to its saturated homologue .
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 7.9 |
| Comparator Or Baseline | 2‑Henicosyl‑(5H)‑oxazole‑4,4‑dimethanol, XLogP3 = 8.9 |
| Quantified Difference | ΔXLogP3 = 1.0 unit (~10‑fold lower predicted lipophilicity) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2024 release) |
Why This Matters
A 1‑unit logP difference can substantially shift partitioning behaviour and self‑assembly parameters, making direct substitution in a formulation or assay without re‑optimisation unreliable.
- [1] PubChem Compound Summary for CID 44148991, 2-(12-Henicosenyl)-(5H)-oxazole-4,4-dimethanol. National Center for Biotechnology Information (2024). View Source
- [2] PubChem Compound Summary for CID 88367, 2-Henicosyl-(5H)-oxazole-4,4-dimethanol. National Center for Biotechnology Information (2024). View Source
